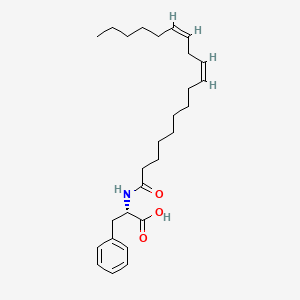

Linoleoyl phenylalanine

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUGGWURERXWKM-ABDCMALPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310849 |

Source

|

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-64-7 |

Source

|

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Function of Linoleoyl Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse physiological roles. Among these, Linoleoyl phenylalanine (LinPhe), an N-acyl amine formed from the conjugation of linoleic acid and L-phenylalanine, has emerged as a molecule of interest, particularly in the context of metabolic regulation. Initially identified in Drosophila melanogaster larvae, subsequent research has established the presence and functional significance of NAAAs, including those with a phenylalanine headgroup, in mammalian systems.[1][2]

This technical guide provides a comprehensive overview of the current understanding of the endogenous function of this compound. It details its biosynthesis and metabolism, explores its primary signaling mechanism through mitochondrial uncoupling, summarizes available quantitative data, and provides detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this and related molecules.

Biosynthesis and Metabolism of this compound

The endogenous levels of this compound and other NAAAs are dynamically regulated by a network of enzymes that control their synthesis and degradation. The primary enzymes implicated in this process are Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH).

Enzymatic Synthesis:

The principal enzyme responsible for the biosynthesis of NAAAs in mammals is PM20D1 . This secreted, bidirectional enzyme catalyzes the condensation of a free fatty acid and an amino acid to form the corresponding N-acyl amino acid.[1][3] In the case of this compound, PM20D1 facilitates the formation of an amide bond between linoleic acid and L-phenylalanine. The synthase activity of PM20D1 is particularly noteworthy as it occurs in the extracellular space, suggesting a role for this enzyme in generating circulating signaling lipids.[4][5]

Enzymatic Degradation (Hydrolysis):

The breakdown of this compound back to its constituent fatty acid and amino acid is also catalyzed by PM20D1 , which exhibits robust hydrolase activity.[6][7] This bidirectional nature of PM20D1 suggests it acts as a key regulator of circulating NAAA levels.

In addition to PM20D1, Fatty Acid Amide Hydrolase (FAAH) , an intracellular serine hydrolase known for its role in degrading endocannabinoids like anandamide, also contributes to the hydrolysis of some NAAAs.[5] However, FAAH and PM20D1 exhibit different substrate specificities. While PM20D1 can hydrolyze a broad range of NAAAs, including N-arachidonoyl phenylalanine, FAAH shows a preference for NAAAs with smaller amino acid head groups, such as N-arachidonoyl glycine.[8] This suggests a spatial and substrate-specific division of labor, with PM20D1 primarily regulating extracellular NAAA pools and FAAH controlling intracellular levels of a subset of these lipids.

Endogenous Function and Primary Signaling Pathway

The most well-characterized endogenous function of this compound and related NAAAs is their role as modulators of mitochondrial bioenergetics.

Mitochondrial Uncoupling:

This compound acts as an endogenous uncoupler of mitochondrial respiration.[1][9] This process, termed mitochondrial uncoupling, dissociates the oxidation of substrates in the electron transport chain from the synthesis of ATP. Instead of being used to generate ATP, the energy stored in the proton gradient across the inner mitochondrial membrane is dissipated as heat.[10] This thermogenic activity increases overall energy expenditure.

A key feature of NAAA-mediated uncoupling is its independence from Uncoupling Protein 1 (UCP1), the canonical protein responsible for non-shivering thermogenesis in brown and beige adipose tissue.[1][8] This UCP1-independent mechanism suggests that NAAAs could potentially be targeted to increase energy expenditure in tissues with low or absent UCP1 expression. NAAAs are thought to function as protonophores, directly transporting protons across the inner mitochondrial membrane.[11] The adenine nucleotide translocator (ANT) has also been proposed as a potential mitochondrial target for NAAAs, although their uncoupling activity persists even in the presence of ANT inhibitors.[9]

Metabolic Regulation:

By increasing energy expenditure, this compound and other NAAAs play a role in systemic metabolic regulation. Administration of certain NAAAs to mice has been shown to improve glucose homeostasis and reduce diet-induced obesity.[1][12] As PM20D1 is enriched in and secreted by UCP1-positive adipocytes (brown and beige fat), NAAAs are considered a class of "lipokines"—lipid hormones secreted by adipose tissue that communicate with and act on other organs to regulate metabolism.[1][13]

Other Potential Signaling Pathways:

While mitochondrial uncoupling is the primary described mechanism of action, the broader family of N-acyl amides has been shown to interact with other signaling systems. For instance, other endogenous lipids are known to be ligands for G protein-coupled receptors (GPCRs) such as GPR55 and ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).[10][11][14] Additionally, the parent amino acid, L-phenylalanine, is an allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] However, direct evidence for the interaction of this compound with these or other specific receptors is currently lacking.

Quantitative Data Summary

Quantitative data for this compound is sparse and often reported for the broader class of NAAAs. The following tables summarize the available information. Researchers are encouraged to perform detailed quantitative analyses for their specific experimental systems.

Table 1: Endogenous Concentrations and In Vitro Assay Concentrations

| Analyte/Compound | Matrix/System | Concentration/Value | Notes | Reference(s) |

| N-acyl Phenylalanines (various acyl chains) | Mouse Brain | 0.2 - 69 pmol/g wet tissue | Demonstrates endogenous presence in the central nervous system. | [15] |

| N-oleoyl Phenylalanine | Mouse Plasma (basal) | 1 - 100 nM range | Basal circulating levels in mice. | [3] |

| N-oleoyl Phenylalanine | In Vitro Mitochondrial Uncoupling Assay | 50 µM | Concentration shown to significantly augment oxygen consumption in primary brown adipocytes. | [16] |

| N-acyl Amino Acids (neutral residues) | In Vitro Adipocyte Viability Assay | > 25 µM | Concentrations above this level showed reduced adipocyte viability. | [9] |

Table 2: Enzyme Kinetics

| Enzyme | Substrate | Activity | Rate/Value | Tissue/System | Reference(s) |

| PM20D1 | N-arachidonoyl Phenylalanine (C20:4-Phe) | Hydrolysis | ~1.0 nmol/min/mg | Wild-type mouse liver lysate | [8] |

| PM20D1 | N-oleoyl Phenylalanine (C18:1-Phe) | Hydrolysis | 67 ± 3% conversion in 1 hr | Wild-type mouse liver lysate | [7] |

| PM20D1 | Oleic Acid + Phenylalanine | Synthesis | 4.4 ± 0.5% conversion in 1 hr | Wild-type mouse liver lysate | [7] |

| PM20D1 (purified) | Oleic Acid + Phenylalanine | Synthesis | 1.2 ± 0.1% conversion in 1.5 hr | In vitro enzymatic assay | [3] |

| PM20D1 (purified) | N-oleoyl Phenylalanine (C18:1-Phe) | Hydrolysis | 94.0 ± 0.8% conversion in 1.5 hr | In vitro enzymatic assay | [3] |

| FAAH | N-arachidonoyl Phenylalanine (C20:4-Phe) | Hydrolysis | Activity abolished in PM20D1-KO, suggesting PM20D1 is the sole enzyme for this substrate. | Mouse tissue lysates | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of this compound.

Protocol 1: Extraction of N-Acyl Amino Acids from Adipose Tissue for LC-MS/MS Analysis

This protocol is adapted from standard lipid extraction methods for mass spectrometry.[5][17]

Materials:

-

Adipose tissue samples

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Homogenization tubes with ceramic beads

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Butylated hydroxytoluene (BHT)

-

Internal standard (e.g., a stable isotope-labeled N-acyl amino acid)

-

Ice-cold water, HPLC grade

-

Centrifuge capable of 4°C

-

Nitrogen evaporator

-

LC-MS grade solvents for reconstitution

Procedure:

-

Flash freeze collected adipose tissue samples in liquid nitrogen and store at -80°C until extraction.

-

Pulverize the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 50 mg of the powdered tissue into a pre-chilled homogenization tube. Record the exact weight.

-

Add an appropriate amount of internal standard to the tube.

-

Add ice-cold extraction solvent (Chloroform:Methanol, 2:1 v/v, containing 1 mM BHT) at a volume 20 times the tissue weight (e.g., 1 mL for 50 mg of tissue).

-

Homogenize the tissue using a bead beater or similar homogenizer. Keep samples on ice.

-

Incubate the homogenate on ice for 30 minutes, vortexing occasionally.

-

Add ice-cold water to achieve a final ratio of Chloroform:Methanol:Water of 8:4:3 (v/v/v). This will induce phase separation.

-

Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in a suitable volume of LC-MS compatible solvent (e.g., Acetonitrile:Isopropanol, 1:1 v/v) for analysis.

Protocol 2: PM20D1/FAAH Enzymatic Activity Assay (Hydrolysis)

This protocol is based on methods used to determine the hydrolase activity of PM20D1 and FAAH on NAAA substrates.[2][4]

Materials:

-

Tissue lysate or purified enzyme preparation

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-linoleoyl-phenylalanine substrate (or other NAAA of interest)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

LC-MS system for product quantification

Procedure:

-

Prepare tissue lysates by homogenizing tissue in ice-cold PBS and clarifying by centrifugation. Determine the protein concentration of the lysate.

-

In a glass vial, prepare the reaction mixture:

-

100 µg of tissue lysate protein (or an appropriate amount of purified enzyme)

-

PBS to a final volume of 100 µL

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the N-linoleoyl-phenylalanine substrate to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for 1 hour (or a time determined to be in the linear range of the reaction).

-

Quench the reaction by adding 400 µL of ice-cold Acetonitrile:Methanol (2:1 v/v).

-

Vortex vigorously and centrifuge at 2,000 x g for 5 minutes to pellet precipitated protein.

-

Transfer the supernatant to an LC vial for analysis.

-

Analyze the sample by LC-MS to quantify the amount of the product (linoleic acid) formed.

-

Calculate the rate of hydrolysis as nmol of product per minute per mg of protein.

Protocol 3: UCP1-Independent Mitochondrial Uncoupling Assay in Adipocytes

This protocol describes the use of a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in cultured adipocytes to assess mitochondrial uncoupling.[1][2][4]

Materials:

-

Differentiated adipocytes cultured in a Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

Seahorse XF Assay Medium

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a classical uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the compounds to be injected:

-

Port A: this compound (e.g., to a final concentration of 50 µM) or vehicle control.

-

Port B: Oligomycin (e.g., 2.5 µM).

-

Port C: FCCP (e.g., 2 µM, concentration should be optimized).

-

Port D: Rotenone/Antimycin A (e.g., 1 µM each).

-

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and initiate the assay protocol.

-

The assay will proceed as follows:

-

Measure basal OCR.

-

Inject this compound or vehicle and measure the change in OCR. An increase indicates uncoupling.

-

Inject Oligomycin to inhibit ATP-linked respiration. The remaining OCR represents proton leak. A higher OCR in this compound-treated cells compared to vehicle indicates increased proton leak.

-

Inject FCCP to determine maximal respiratory capacity.

-

Inject Rotenone/Antimycin A to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption.

-

-

Analyze the data to calculate basal respiration, ATP-linked respiration, proton leak, and maximal respiration.

Conclusion

This compound is an endogenous N-acyl amino acid that functions as a signaling lipid, primarily by inducing UCP1-independent mitochondrial uncoupling. Its biosynthesis and degradation are controlled by the enzymes PM20D1 and FAAH, which represent potential therapeutic targets for modulating its levels. As a member of the emerging class of lipokines, this compound and related NAAAs are implicated in the regulation of systemic energy homeostasis and glucose metabolism. While significant progress has been made in elucidating its primary function, further research is required to fully characterize its physiological roles, identify potential additional signaling pathways, and establish a more comprehensive quantitative profile in various tissues under different metabolic states. The experimental protocols provided herein offer a robust framework for advancing our understanding of this intriguing molecule and its potential in the development of novel therapeutics for metabolic diseases.

References

- 1. agilent.com [agilent.com]

- 2. Assessment of Brown Adipocyte Thermogenic Function by High-throughput Respirometry [bio-protocol.org]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. Assessment of Brown Adipocyte Thermogenic Function by High-throughput Respirometry [en.bio-protocol.org]

- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 9. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The interaction of TRPV1 and lipids: Insights into lipid metabolism [frontiersin.org]

- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel Pah-exon1 deleted murine model of phenylalanine hydroxylase (PAH) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

Discovery of N-linoleoyl-L-phenylalanine in organisms

An In-Depth Technical Guide on N-linoleoyl-L-phenylalanine: Discovery, Analysis, and Biological Function

Abstract

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules structurally related to the endocannabinoid anandamide.[1][2] This technical guide focuses on a specific NAAA, N-linoleoyl-L-phenylalanine, an endogenous molecule identified in various organisms. Interest in these lipo-amino acids has grown significantly due to their potential biological importance.[1] This document provides a comprehensive overview of the discovery of N-linoleoyl-L-phenylalanine, detailed experimental protocols for its analysis, and an exploration of its putative signaling pathways. The content is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate this class of molecules.

Discovery and Presence in Organisms

N-linoleoyl-L-phenylalanine is an endogenous N-acyl amine first identified in the larvae of Drosophila melanogaster.[3] It belongs to the broader family of N-acyl aromatic amino acids (NA-ArAAs).[1] While the presence of N-acylated amino acids in biological systems has been known for some time, the specific characterization of individual molecules like N-linoleoyl-L-phenylalanine is a more recent development.[1] Further research has detected N-linoleoyl derivatives of aromatic amino acids, including phenylalanine, in various brain regions of mice, suggesting a potential role in the mammalian central nervous system.[1] The identification of related compounds, such as N-palmitoyl-phenylalanine, across a wide range of species—from soil microorganisms and plants to rodents—indicates that NA-ArAAs are a conserved class of molecules.[1]

Quantitative Data

Quantitative analysis of many NA-ArAAs, including N-linoleoyl-L-phenylalanine, remains a challenge, and comprehensive concentration data is often unavailable in the literature.[1] These molecules are typically present at low levels, and their concentrations can vary significantly between tissues and organisms.[1] The table below summarizes the known distribution and is formatted to incorporate future quantitative findings.

Table 1: Distribution and Concentration of N-linoleoyl-L-phenylalanine

| Organism/Tissue | Method of Detection | Concentration | Reference |

| Drosophila melanogaster (larvae) | Not Specified | Endogenously present, not quantified | [3] |

| Mouse (various brain regions) | LC-MS/MS | Detected, specific concentration not reported | [1] |

Note: Specific concentration values (e.g., in pmol/g or ng/mg of tissue) are not yet widely published and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the study of N-linoleoyl-L-phenylalanine, from its chemical synthesis to its extraction from biological samples and evaluation of its activity.

Chemical Synthesis of N-linoleoyl-L-phenylalanine

The synthesis of N-linoleoyl-L-phenylalanine can be achieved via the N-acylation of L-phenylalanine with linoleoyl chloride. This standard method for forming amide bonds is effective for producing the target compound for use as an analytical standard or for biological assays.

Protocol:

-

Dissolution: Dissolve L-phenylalanine in a suitable aqueous alkaline solution (e.g., 1 M NaOH) and cool the mixture in an ice bath (0-4°C).

-

Acylation: While vigorously stirring the cooled solution, slowly add an equimolar amount of linoleoyl chloride, possibly dissolved in a water-immiscible organic solvent like diethyl ether or tetrahydrofuran (THF), dropwise.

-

Reaction: Maintain the reaction at a low temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, acidify the mixture to a pH of ~2 using a strong acid (e.g., 6 M HCl). This will precipitate the N-linoleoyl-L-phenylalanine product.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica gel.

-

Verification: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Extraction from Biological Tissues and Quantification by LC-MS/MS

This protocol describes a general method for the extraction and quantification of N-linoleoyl-L-phenylalanine from biological tissues, such as the mouse brain.

Protocol:

-

Sample Homogenization: Homogenize the weighed tissue sample (~50-100 mg) in a cold homogenization buffer (e.g., phosphate-buffered saline) containing protease and lipase inhibitors to prevent degradation.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard, ideally a stable isotope-labeled version of N-linoleoyl-L-phenylalanine (e.g., N-linoleoyl-L-phenylalanine-d4), to the homogenate for accurate quantification.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

-

Sample Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids including N-linoleoyl-L-phenylalanine.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized.

-

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the potential anti-inflammatory effects of N-linoleoyl-L-phenylalanine by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of N-linoleoyl-L-phenylalanine (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a control group with no LPS and a vehicle control group with LPS but no test compound.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[4]

Signaling Pathways and Biological Function

The precise signaling pathways and biological functions of N-linoleoyl-L-phenylalanine are not yet fully elucidated. However, based on the activities of its constituent parts and related molecules, a strong hypothesis can be made for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Linoleic acid, the fatty acid component of this molecule, is a known endogenous ligand and activator of PPARγ.[5] Furthermore, the related compound N-Lactoyl-Phenylalanine has been demonstrated to modulate lipid metabolism and inflammation through the AMPK-PGC1α-PPARγ signaling pathway.[6] PPARγ is a master regulator of adipogenesis, lipid metabolism, and inflammation.[7] Activation of PPARγ often leads to anti-inflammatory effects.

Given this evidence, it is proposed that N-linoleoyl-L-phenylalanine may act as a signaling molecule by binding to and activating PPARγ. This activation would lead to the transcription of target genes involved in regulating cellular metabolism and suppressing inflammatory responses.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Extraction and Quantification of N-linoleoyl-L-phenylalanine.

Chemical Synthesis Pathway

Caption: General Synthesis Scheme for N-linoleoyl-L-phenylalanine.

Proposed Signaling Pathway

Caption: Proposed PPARγ Signaling Pathway for N-linoleoyl-L-phenylalanine.

References

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linoleoyl Phenylalanine - Amino Acids - CAT N°: 20063 [bertin-bioreagent.com]

- 4. Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Mechanism of Linoleoyl Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl Phenylalanine, commercially known as Undecylenoyl Phenylalanine or Sepiwhite MSH™, is a potent skin-lightening agent utilized in the cosmetic and dermatological fields to address hyperpigmentation disorders. This technical guide provides an in-depth exploration of its core mechanism of action at the cellular level. The primary mode of action is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R). This blockade disrupts the downstream signaling cascade that leads to melanin synthesis. Furthermore, evidence suggests a secondary mechanism involving the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to offer a comprehensive resource for research and development professionals.

Introduction

Hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation are common dermatological conditions characterized by the overproduction and uneven distribution of melanin. The synthesis of melanin, or melanogenesis, is a complex process primarily regulated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[1] This interaction triggers a signaling cascade that culminates in the increased expression and activity of tyrosinase and other melanin-producing enzymes.[1]

Undecylenoyl Phenylalanine has emerged as a novel and effective agent for the management of hyperpigmentation.[2][3] Structurally, it is a lipoamino acid, a derivative of the essential amino acid phenylalanine and undecylenic acid. This lipophilic nature is thought to enhance its penetration into the epidermis, where melanocytes reside. This guide will elucidate the molecular mechanisms by which Undecylenoyl Phenylalanine exerts its depigmenting effects.

Core Mechanism of Action: α-MSH Antagonism

The principal mechanism of action of Undecylenoyl Phenylalanine is its function as a competitive antagonist of α-MSH at the MC1R.[1][4][5] By mimicking the phenylalanine residue crucial for α-MSH binding, Undecylenoyl Phenylalanine occupies the receptor binding site, thereby preventing the binding of the natural ligand, α-MSH.[1] This competitive inhibition blocks the initiation of the melanogenesis signaling cascade.

The α-MSH Signaling Pathway

Under normal physiological conditions, the binding of α-MSH to MC1R, a G-protein coupled receptor, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and directly promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).

Disruption of the Signaling Cascade by Undecylenoyl Phenylalanine

By competitively inhibiting the binding of α-MSH to MC1R, Undecylenoyl Phenylalanine prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP. This abrogation of the initial signaling event leads to a downstream suppression of the entire pathway, resulting in reduced expression of MITF and, consequently, the melanogenic enzymes. The overall effect is a decrease in melanin synthesis.

Secondary Mechanism: Direct Tyrosinase Inhibition

In addition to its primary role as an MC1R antagonist, in vitro studies have demonstrated that Undecylenoyl Phenylalanine can also directly inhibit the enzymatic activity of tyrosinase.[2][6] Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

While the exact kinetic mechanism of inhibition by Undecylenoyl Phenylalanine has not been fully elucidated in the reviewed literature, its ability to reduce tyrosinase activity contributes to its overall depigmenting efficacy.

Quantitative Data

The following tables summarize the available quantitative data from in vitro and clinical studies.

Table 1: In Vitro Tyrosinase Inhibition

| Assay Type | Test Substance | Concentration(s) | Inhibition Rate (%) | Source(s) |

|---|---|---|---|---|

| Mushroom Tyrosinase Activity | Undecylenoyl Phenylalanine | 1.25 µM, 2.5 µM, 5 µM | Not specified, but activity was reduced | [2] |

| 5 µM | 72% | [2] | ||

| Cellular Tyrosinase Activity (B16F10 cells) | Undecylenoyl Phenylalanine | 1.25 µM, 2.5 µM, 5 µM | Not specified, but activity was reduced | [2] |

| | | 5 µM | 65% |[2] |

Table 2: Clinical Efficacy in Hyperpigmentation

| Study Population | Formulation | Treatment Duration | Key Finding(s) | Source(s) |

|---|---|---|---|---|

| Japanese Women | 1% Undecylenoyl Phenylalanine + 5% Niacinamide vs. 5% Niacinamide alone | 8 weeks | Combination was significantly more effective in reducing hyperpigmentation. | [3] |

| Caucasian Women | 1% Undecylenoyl Phenylalanine + 5% Niacinamide vs. 5% Niacinamide alone and vehicle | 8 weeks | Combination was significantly more effective than niacinamide alone and vehicle in reducing hyperpigmentation. | [3] |

| African and Indian Women | 2% Undecylenoyl Phenylalanine | 7 days | Significant increase in skin lightening and luminosity; reduction in visible dark spots in 83% of participants. |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Undecylenoyl Phenylalanine.

Cell Culture: B16F10 Murine Melanoma Cells

B16F10 cells are a commonly used in vitro model for studying melanogenesis.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a trypsin-EDTA solution, and re-seeded in new culture flasks.

Cellular Tyrosinase Activity Assay

This assay measures the ability of a test compound to inhibit tyrosinase activity within cultured cells.

-

Cell Seeding: B16F10 cells are seeded in a 12-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of Undecylenoyl Phenylalanine (e.g., 1.25, 2.5, 5 µM) for 24 hours.

-

Cell Lysis: After treatment, cells are washed with PBS, harvested by trypsinization, and pelleted by centrifugation. The cell pellet is then lysed in a sodium phosphate buffer (100 mM, pH 6.8) containing 1% Triton X-100 and a protease inhibitor (e.g., 0.1 mM PMSF) for 30 minutes on ice.

-

Enzyme Assay: The cell lysate is clarified by centrifugation. The supernatant containing the tyrosinase enzyme is transferred to a 96-well plate. The reaction is initiated by adding L-DOPA (final concentration, e.g., 2 mM).

-

Measurement: The formation of dopachrome is measured spectrophotometrically at 490 nm at regular intervals.

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Melanin Content Assay

This protocol is used to quantify the amount of melanin produced by cultured melanocytes.

-

Cell Treatment: B16F10 cells are cultured in the presence or absence of Undecylenoyl Phenylalanine for a specified period (e.g., 48-72 hours).

-

Cell Lysis: Cells are harvested, counted, and pelleted. The cell pellet is solubilized in 1 N NaOH containing 10% DMSO and incubated at an elevated temperature (e.g., 80°C) for at least 1 hour to dissolve the melanin.

-

Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader.

-

Standard Curve: A standard curve is generated using synthetic melanin of known concentrations to determine the melanin content in the samples.

-

Normalization: The melanin content is typically normalized to the cell number or total protein content.

MC1R Competitive Binding Assay (General Protocol)

While a specific protocol for Undecylenoyl Phenylalanine was not found in the reviewed literature, a general competitive radioligand binding assay to determine the binding affinity of a compound to MC1R would follow these steps:

-

Membrane Preparation: Cell membranes expressing MC1R (from a cell line such as HEK293 stably transfected with the human MC1R gene) are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for MC1R, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH, is used.

-

Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Undecylenoyl Phenylalanine).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular cAMP Measurement (General Protocol)

A common method to measure changes in intracellular cAMP levels is through a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescent assay.

-

Cell Stimulation: Melanocytes are pre-treated with Undecylenoyl Phenylalanine for a specific duration, followed by stimulation with an adenylyl cyclase activator such as α-MSH or forskolin.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the lysate is measured using a commercial assay kit according to the manufacturer's instructions. These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

-

Data Analysis: The results are compared to a standard curve to determine the concentration of cAMP in the samples.

Conclusion

The mechanism of action of Undecylenoyl Phenylalanine in skin lightening is multifactorial, with the primary and most well-documented pathway being the competitive antagonism of α-MSH at the MC1R. This effectively blocks the initiation of the signaling cascade responsible for melanogenesis. A secondary mechanism involves the direct inhibition of tyrosinase activity. The available in vitro and clinical data support the efficacy of Undecylenoyl Phenylalanine as a depigmenting agent. Further research to fully quantify its binding affinity to MC1R and its precise effects on downstream signaling molecules such as cAMP and MITF would provide a more complete understanding of its molecular pharmacology. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. scribd.com [scribd.com]

- 2. Preparation and Characterization of Undecylenoyl Phenylalanine Loaded-Nanostructure Lipid Carriers (NLCs) as a New α-MSH Antagonist and Antityrosinase Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction in the appearance of facial hyperpigmentation by topical N-undecyl-10-enoyl-L-phenylalanine and its combination with niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seppic discloses new biological results for SEPIWHITE MSH [cosmeticsbusiness.com]

- 5. Undecylenoyl phenylalanine | Melanocortin Receptor | TargetMol [targetmol.com]

- 6. Preparation, characterization, and evaluation of anti-tyrosinase activity of solid lipid nanoparticles containing Undecylenoyl phenylalanine (Sepiwhite®) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Linoleoyl Phenylalanine: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl phenylalanine, an N-acyl aromatic amino acid (NA-ArAA), is an emerging molecule of interest within the broader class of lipid signaling compounds. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its natural sources, biosynthesis, and analytical methodologies. While direct evidence of its widespread natural occurrence, particularly in plants and fungi, remains limited, this document consolidates the existing knowledge on related N-acyl amino acids to provide a theoretical and practical framework for researchers. The guide details potential biosynthetic pathways, summarizes the sparse quantitative data available for related compounds, and presents robust experimental protocols for extraction, purification, and quantification. Furthermore, it explores the known biological activities and signaling pathways associated with this class of molecules, offering insights for future research and drug development endeavors.

Introduction to N-Acyl Aromatic Amino Acids (NA-ArAAs) and this compound

N-acyl amino acids (NAAs) are a class of lipids where a fatty acid is linked to an amino acid via an amide bond.[1] A subclass of these, the N-acyl aromatic amino acids (NA-ArAAs), are gaining recognition as potential signaling molecules, akin to the well-studied endocannabinoids.[1][2] this compound is a specific NA-ArAA, consisting of the essential fatty acid linoleic acid and the aromatic amino acid L-phenylalanine. Its chemical structure is formally N-[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]-L-phenylalanine. While its endogenous presence has been identified in organisms like Drosophila melanogaster larvae, its broader distribution in the natural world, particularly within the plant and fungal kingdoms, is an area of active investigation.[3]

Natural Sources and Biosynthesis

The exploration of natural sources of this compound is in its nascent stages. While there is a general lack of extensive documentation of its presence in plants and fungi, the existence of other N-acyl amides in these kingdoms suggests that the biosynthetic machinery may be present.

Occurrence in Plants and Fungi: An Area of Limited Research

Direct, conclusive evidence for the natural occurrence of this compound in plants and fungi is currently scarce in peer-reviewed literature. However, the isolation of other N-acyl amides from these organisms provides a strong rationale for its potential presence. For instance, a variety of N-acyl amides are produced by fungi, often through the action of polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes.[4][5] In one case, a fungal extract was found to contain a polyene pigment that is an N-acyl derivative of L-phenylalanine methyl ester.[6] This finding suggests that fungi possess the enzymatic capability to acylate phenylalanine.

Proposed Biosynthetic Pathways

The precise enzymatic pathways leading to the formation of this compound in eukaryotic cells have not been fully elucidated. However, based on the known biosynthesis of other N-acyl amides, a general pathway can be proposed. The biosynthesis of N-acyl aromatic amino acids is thought to primarily involve the condensation of an activated fatty acid with an aromatic amino acid.[2][7]

One potential route for this condensation is through the action of N-acyltransferases. The GCN5-related N-acyltransferases (GNATs) are a large family of enzymes known to catalyze the transfer of an acyl group from acyl-CoA to a primary amine, and are considered potential candidates for the synthesis of NA-ArAAs.[1][7]

The proposed biosynthetic pathway involves the following key steps:

-

Activation of Linoleic Acid: Linoleic acid is first activated to its coenzyme A (CoA) thioester, linoleoyl-CoA, by an acyl-CoA synthetase. This activation step requires ATP.

-

Condensation with Phenylalanine: An N-acyltransferase then catalyzes the transfer of the linoleoyl group from linoleoyl-CoA to the amino group of L-phenylalanine, forming this compound and releasing CoA.

Quantitative Analysis

| Compound | Matrix | Organism/System | Concentration/Amount | Reference |

| Phenylalanine | Plasma | Human (PKU patients) | 405 ± 212 µmol/l (24h post-load) | [13] |

| Phenylalanine | Plasma | Mouse | Method validated for quantification | [14] |

| Phenylalanine | Intracellular (Lymphocytes) | Human | Significantly higher in PKU homo- and heterozygotes than normals | [10] |

| Phenylalanine Hydroxylase Activity | Liver | Rat | ~40% of adult value in second postnatal week | [11] |

Table 1: Quantitative Data on Phenylalanine and Related Molecules. This table highlights the availability of quantitative data for the precursor phenylalanine, while underscoring the current lack of such data for this compound in natural sources.

Experimental Protocols

The analysis of this compound and other NA-ArAAs requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of these molecules in complex biological samples.[7][14]

Extraction and Purification of N-Acyl Amino Acids from Biological Matrices

The following protocol provides a general framework for the extraction and purification of lipoamino acids from plant or fungal tissues. This protocol is based on established methods for lipid extraction and may require optimization depending on the specific matrix.[3]

Materials:

-

Biological tissue (e.g., plant leaves, fungal mycelia)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.1 M KCl

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Homogenization: Freeze the biological tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction: Transfer a known weight of the powdered tissue to a glass tube. Add a 2:1 (v/v) mixture of chloroform:methanol and the internal standard. Vortex thoroughly.

-

Phase Separation: Add 0.1 M KCl to the mixture to induce phase separation. Centrifuge to separate the layers.

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Resuspend the dried lipid extract in a small volume of a suitable solvent and load it onto the SPE cartridge.

-

Wash the cartridge with a low-polarity solvent to remove neutral lipids.

-

Elute the N-acyl amino acids with a more polar solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the specific analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard need to be determined by direct infusion of standards.

Biological Activity and Signaling Pathways

While the specific biological roles of this compound are still being uncovered, the broader class of N-acyl amides, including other N-acyl phenylalanines, have been implicated in various physiological processes. These molecules are recognized as signaling lipids that can modulate cellular functions.[9]

Long-chain N-acylated L-phenylalanines, including N-palmitoyl, N-oleoyl, and N-linoleoyl derivatives, have been shown to act as uncouplers of mitochondrial respiration, independent of the uncoupling protein 1 (UCP1).[9] This activity suggests a potential role in the regulation of glucose homeostasis.[9]

The signaling mechanisms of N-acyl amides are diverse and can involve interactions with various receptors and channels. While specific receptors for this compound have not been definitively identified, other N-acyl amides are known to interact with G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Conclusion and Future Directions

This compound represents an intriguing member of the growing family of N-acyl amino acids with potential roles in cellular signaling and metabolism. This technical guide has synthesized the current, albeit limited, knowledge regarding its natural sources, biosynthesis, and analysis. A significant knowledge gap exists concerning its natural distribution, particularly in plants and fungi. Future research should focus on:

-

Systematic Screening: Comprehensive metabolomic studies of a wide range of plant and fungal species to identify and quantify this compound and other NA-ArAAs.

-

Enzyme Characterization: Identification and characterization of the specific N-acyltransferases responsible for the biosynthesis of this compound in various organisms.

-

Biological Function: Elucidation of the specific molecular targets and signaling pathways of this compound to understand its physiological roles.

Addressing these research questions will be crucial for unlocking the full potential of this compound and other NA-ArAAs in basic research and for applications in drug development and biotechnology.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. nebiolab.com [nebiolab.com]

- 3. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Long-Chain N-Acyl Amide by a Truncated Polyketide Synthase-Nonribosomal Peptide Synthetase Hybrid Megasynthase in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The quantitative determination of phenylalanine hydroxylase in rat tissues. Its developmental formation in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of Lipoic Acid in Arabidopsis: Cloning and Characterization of the cDNA for Lipoic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Synthesis of Linoleoyl Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the in vitro synthesis of Linoleoyl Phenylalanine, a lipoamino acid with significant potential in pharmaceutical and cosmetic applications. The synthesis of N-acyl amino acids, such as this compound, can be broadly categorized into two main approaches: enzymatic synthesis, which offers a greener and more selective route, and traditional chemical synthesis, which is often characterized by high yields. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes the core synthetic pathways to provide a comprehensive resource for laboratory-scale production.

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a highly selective and environmentally friendly alternative to chemical methods for creating amide bonds. Hydrolases, particularly lipases and aminoacylases, are the most commonly employed enzymes for this purpose. These enzymes can catalyze the formation of N-acyl amino acids through mechanisms such as reverse hydrolysis or ester-amide interconversion. The use of immobilized enzymes, such as Novozym 435 (immobilized Candida antarctica lipase B), is prevalent due to their stability in organic solvents and ease of recovery.

Lipase-Catalyzed Synthesis via Direct Amidation

This protocol is adapted from optimized procedures for the N-acylation of amino alcohols and amino acids using immobilized lipase.

Experimental Protocol:

-

Substrate Preparation: In a sealed reaction vessel, combine L-phenylalanine and linoleic acid. A typical starting molar ratio is 1:1.5 (L-phenylalanine:linoleic acid).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435. A recommended enzyme loading is 15% by weight of the total substrates.

-

Reaction Medium: For a solvent-free system, the reaction proceeds with the substrates in their neat form. Alternatively, a non-polar organic solvent like tert-amyl alcohol can be used, which may influence reaction kinetics.

-

Incubation: The reaction mixture is incubated at a controlled temperature, typically around 60°C, with constant agitation (e.g., 600 rpm) to ensure adequate mixing.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product, this compound.

-

Termination and Product Recovery: Once the reaction reaches the desired conversion, the enzyme is separated by filtration. The product can then be purified from the remaining substrates.

-

Enzyme Recycling: The recovered immobilized enzyme can be washed with a solvent like hexane, dried, and reused for subsequent batches.

Acylase-Catalyzed Synthesis in a Co-solvent System

This method utilizes an acylase in an aqueous-organic co-solvent system, which can be particularly effective for certain amino acids.

Experimental Protocol:

-

Reaction Buffer Preparation: Prepare a reaction mixture containing a glycerol-water system. For instance, a mixture containing 25% (v/v) of a 100 mM buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate Addition: Dissolve L-phenylalanine and linoleic acid in the reaction buffer. Example concentrations could be 0.5 M L-phenylalanine and 6.2 mM linoleic acid.

-

Enzyme Addition: Add Acylase I (e.g., from porcine kidney) to the mixture. A typical enzyme concentration is around 0.33% (w/v).

-

Incubation: The reaction is incubated at a suitable temperature, for example, 37°C, with magnetic stirring for a period that can range from 24 to 144 hours.[1]

-

Monitoring and Purification: The formation of this compound is monitored by HPLC. Upon completion, the product is purified from the reaction mixture.

Data on Enzymatic Synthesis of N-Acyl Amino Acids

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of N-acyl amino acids, which can be extrapolated for the synthesis of this compound.

| Parameter | Lipase-Catalyzed (Novozym 435) | Acylase I-Catalyzed | Genetically Modified Lipase |

| Enzyme | Immobilized Candida antarctica Lipase B | Acylase I from pig kidney | Genetically modified Rhizomucor lipase |

| Substrates | Phenylglycinol, Capric Acid | L-arginine, Lauric Acid | Glycine, Fatty Acid |

| Molar Ratio (Amine:Acid) | 1.5:1 | Not specified | Not specified |

| Solvent | Solvent-free | Glycerol-water system | Glycerol (cosolvent) |

| Temperature | 60°C[2] | 37°C[1] | Not specified |

| Reaction Time | 19 hours[2] | 144 hours[1] | Not specified |

| Yield/Conversion | 89.41%[2] | 82% (for N-lauroyl-l-arginine)[1] | up to 80% (for N-acyl glycine) |

Chemical Synthesis of this compound

Chemical synthesis, particularly via the Schotten-Baumann reaction, remains a widely used method for producing N-acyl amino acids due to its high efficiency and scalability. This approach typically involves a two-step process: the activation of the carboxylic acid (linoleic acid) to form an acyl chloride, followed by the reaction of the acyl chloride with the amino acid (L-phenylalanine).

Synthesis of Linoleoyl Chloride

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place linoleic acid.

-

Reagent Addition: Add thionyl chloride (SOCl₂) to the flask. A common molar ratio is 1.5:1 (thionyl chloride:linoleic acid). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is stirred at room temperature for a period, for example, 4 hours, and then may be gently heated (e.g., to 60°C) for several more hours to ensure completion.

-

Removal of Excess Reagent: The excess thionyl chloride is removed under reduced pressure (e.g., using a rotary evaporator).

-

Product: The resulting crude linoleoyl chloride, a pale yellow liquid, can be used directly in the next step.

Amidation of L-phenylalanine with Linoleoyl Chloride

Experimental Protocol:

-

Amino Acid Suspension: In a separate flask, prepare a suspension of L-phenylalanine in a suitable solvent, such as dichloromethane (DCM), in the presence of a base like pyridine.

-

Acyl Chloride Addition: Dissolve the crude linoleoyl chloride in DCM and add it dropwise to the stirred L-phenylalanine suspension. The reaction is often exothermic and should be carried out under cooling (e.g., in an ice bath) to maintain a low temperature.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for a specified time, for instance, 30 minutes, to allow the reaction to go to completion.

-

Work-up: The reaction is quenched by adding an acidic solution (e.g., 2 N HCl). The organic layer is separated, washed with brine, and then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or chromatography to yield pure this compound.

Data on Chemical Synthesis of N-Acyl Amino Acids

The following table presents typical conditions and yields for chemical synthesis routes.

| Parameter | Schotten-Baumann Condensation | Fatty Acid Methyl Ester Amidation |

| Acylating Agent | Acyl Chloride | Fatty Acid Methyl Ester |

| Amine Source | Amino Acid | Amino Acid |

| Solvent | Basic mixed solvent (e.g., water/organic) | Not specified |

| Catalyst/Base | Base (e.g., NaOH, pyridine) | Sodium methoxide |

| Temperature | Typically low to room temperature | Not specified |

| Yield/Conversion | Can be high, often used in industry | 60% to 93% for various N-acyl amino acids |

Visualization of Synthesis Pathways

Enzymatic Synthesis Workflow

The following diagram illustrates a typical workflow for the lipase-catalyzed synthesis of this compound.

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Chemical Synthesis Pathway (Schotten-Baumann)

This diagram outlines the two main steps in the chemical synthesis of this compound via the acyl chloride route.

Caption: Chemical synthesis of this compound via the acyl chloride route.

References

The Dance of Molecules: A Technical Guide to Linoleoyl Phenylalanine's Interaction with Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl phenylalanine, a lipoamino acid derivative, is of significant interest in cosmetic and pharmaceutical sciences for its potential biological activities, including skin brightening. Its amphiphilic nature, combining the hydrophobic linoleoyl tail with the hydrophilic phenylalanine headgroup, dictates its interaction with lipid membranes, the fundamental structures of living cells. Understanding this interaction at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic and cosmetic agents. This technical guide provides an in-depth overview of the interaction of this compound with lipid membranes, detailing the experimental methodologies used to characterize these interactions and summarizing key quantitative findings. It is important to note that while the focus is on this compound, due to a greater availability of published research, data and mechanisms associated with the structurally similar undecylenoyl phenylalanine are also included as a close proxy to provide a more comprehensive understanding.

Introduction: The Amphiphilic Nature of this compound

This compound belongs to a class of molecules known as lipoamino acids. Its structure consists of linoleic acid, an unsaturated omega-6 fatty acid, covalently linked to the amino acid phenylalanine. This unique architecture imparts an amphipathic character, driving its partitioning into and interaction with lipid bilayers. These interactions can lead to alterations in membrane properties, including fluidity, permeability, and the function of embedded proteins, which in turn can trigger downstream cellular signaling events. A key biological effect attributed to related N-acyl phenylalanines, such as undecylenoyl phenylalanine, is the inhibition of melanogenesis, the process of melanin production in the skin.[1][2][3] This is primarily achieved through the antagonism of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor embedded in the melanocyte membrane.[1]

Interaction with the Lipid Bilayer: A Biophysical Perspective

The insertion and orientation of this compound within a lipid membrane are governed by a delicate balance of hydrophobic and electrostatic interactions. The long, unsaturated linoleoyl chain is expected to intercalate into the hydrophobic core of the bilayer, while the more polar phenylalanine residue is likely to reside near the lipid headgroup region, potentially engaging in hydrogen bonding and cation-π interactions with phospholipid headgroups.[4][5] The presence of this exogenous molecule can perturb the local lipid packing, influencing membrane fluidity and phase behavior.

Quantitative Data on Lipoamino Acid-Membrane Interactions

The following table summarizes key quantitative parameters that characterize the interaction of lipoamino acids with lipid membranes, drawn from studies on similar molecules. These parameters are essential for building a comprehensive model of their membrane activity.

| Parameter | Experimental Technique | Typical Values/Observations | References |

| Membrane Partitioning Coefficient (Kp) | Fluorescence Spectroscopy | High affinity for the lipid phase over the aqueous phase. | [6][7] |

| Insertion Depth | Fluorescence Quenching | Phenylalanine headgroup localized near the lipid headgroup region; acyl chain embedded in the hydrophobic core. | [8] |

| Effect on Membrane Fluidity | Fluorescence Anisotropy (e.g., using DPH, TMA-DPH) | Can increase or decrease membrane fluidity depending on the lipid composition and temperature.[9] | [9] |

| Alteration of Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Broadening and shifting of the main phase transition peak, indicating perturbation of lipid packing.[10][11][12] | [10][11][12][13] |

| Effect on Membrane Permeability | Solute Leakage Assays | Can induce leakage of entrapped solutes, indicating membrane disruption at higher concentrations. | [14] |

Key Signaling Pathway: Inhibition of Melanogenesis

A primary application of N-acyl phenylalanines is in skin brightening, which is achieved by modulating the melanogenesis signaling pathway in melanocytes.[1][2][3] Undecylenoyl phenylalanine acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[1] By competitively binding to MC1R, it blocks the downstream signaling cascade that leads to the synthesis of melanin.

Experimental Protocols

A combination of biophysical and computational techniques is employed to elucidate the interactions between this compound and lipid membranes.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile tool for studying the localization, partitioning, and dynamic effects of molecules within lipid bilayers.[6][8][15]

Experimental Workflow:

Methodology for Membrane Fluidity Measurement using DPH:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a desired lipid composition (e.g., POPC, DPPC) by extrusion.

-

Probe Incorporation: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is incorporated into the vesicle suspension at a molar ratio of 1:500 (probe:lipid).

-

Incubation: The mixture is incubated in the dark to allow for complete probe insertion into the lipid bilayer.

-

This compound Addition: Aliquots of a stock solution of this compound are added to the vesicle suspension to achieve the desired final concentrations.

-

Fluorescence Anisotropy Measurement: Steady-state fluorescence anisotropy is measured using a fluorometer with excitation at ~360 nm and emission at ~430 nm.

-

Data Analysis: The fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. Changes in 'r' reflect changes in membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in lipid bilayers.[10][11][12][13][16] It provides valuable information on how a molecule like this compound affects the stability and organization of the membrane.

Experimental Workflow:

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a thin lipid film with a buffer solution. For samples containing this compound, it is co-dissolved with the lipids in an organic solvent before film formation.

-

Loading DSC Pans: A precise amount of the MLV suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only buffer is used as a reference.

-

Thermal Scanning: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid phase transition.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the main phase transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition (peak width at half-height).

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between this compound and the lipid membrane, complementing experimental data.[17][18][19][20][21]

Experimental Workflow:

Methodology:

-

System Building: A model lipid bilayer (e.g., POPC) is constructed. Molecules of this compound are placed in the aqueous phase near the membrane surface. The system is then solvated with water and ions to mimic physiological conditions.

-

Force Field Selection: An appropriate force field, such as CHARMM36 or GROMOS, is chosen to describe the interatomic interactions.[19]

-

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and allow the system to reach a stable temperature and pressure.

-

Production Simulation: A long-timescale (nanoseconds to microseconds) MD simulation is performed to sample the conformational space of the system.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the insertion depth of this compound, its orientation within the bilayer, the formation of hydrogen bonds with lipids and water, and its effect on lipid order parameters.[18] Potential of Mean Force (PMF) calculations can be used to determine the free energy barrier for membrane translocation.[19]

Conclusion

The interaction of this compound with lipid membranes is a multifaceted process that is fundamental to its biological activity. Through a combination of experimental and computational approaches, a detailed picture of its membrane behavior is emerging. This technical guide has provided a framework for understanding these interactions, from the underlying biophysical principles to the detailed experimental protocols used for their investigation. For researchers and professionals in drug development and cosmetic science, a thorough understanding of these membrane interactions is paramount for the design of more effective and targeted molecules. Future research should focus on obtaining more quantitative data specifically for this compound to further refine our understanding of its unique properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Efficacy of a novel hydroquinone-free skin-brightening cream in patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Release studies of undecylenoyl phenylalanine from topical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dr John M Sanderson - Amino Acid-Lipid Interactions [imd.awh.durham.ac.uk]

- 5. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Lipid-Protein Interactions in Reconstituted Membrane Vesicles Using Fluorescence Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. edinst.com [edinst.com]

- 9. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria [mdpi.com]

- 10. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ucm.es [ucm.es]

- 14. Study of the Interaction of a Novel Semi-Synthetic Peptide with Model Lipid Membranes [mdpi.com]

- 15. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simulating the mechanism of antimicrobial lipopeptides with all-atom molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Are the short cationic lipopeptides bacterial membrane disruptors? Structure-Activity Relationship and molecular dynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of N-Acylated Amino Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, signaling, and therapeutic potential of a burgeoning class of lipid mediators.

Introduction

N-acylated amino acids (NAAAs) are a diverse and expanding class of endogenous lipid signaling molecules, characterized by a fatty acid covalently linked to an amino acid via an amide bond.[1][2] Structurally related to the well-studied endocannabinoids, NAAAs are gaining significant attention for their pleiotropic roles in a wide array of physiological and pathological processes.[2][3] These molecules are implicated in the regulation of energy homeostasis, inflammation, pain perception, and cellular proliferation, making them attractive targets for novel therapeutic interventions in metabolic disorders, neurodegenerative diseases, and oncology.[3][4][5] This technical guide provides a comprehensive overview of the core biological significance of NAAAs, detailing their biosynthesis and degradation, key signaling pathways, and relevant experimental methodologies for their study.

Biosynthesis and Degradation of N-Acylated Amino Acids

The cellular and circulating concentrations of NAAAs are meticulously controlled by a delicate balance between their synthesis and degradation. This enzymatic regulation ensures precise temporal and spatial signaling.

Biosynthesis

The biosynthesis of NAAAs can occur through several enzymatic pathways, with the specific route often dependent on the NAAA species.

-

Direct Condensation: This pathway involves the direct joining of a fatty acid (or its coenzyme A derivative) with an amino acid.[1]

-

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme is a key regulator of circulating NAAAs.[5][6] PM20D1 exhibits bidirectional activity, catalyzing both the synthesis of NAAAs from free fatty acids and amino acids, and their subsequent hydrolysis.[3][6] Overexpression of PM20D1 in mice leads to increased circulating levels of various NAAAs and is associated with enhanced energy expenditure.[5][6]

-

Fatty Acid Amide Hydrolase (FAAH): While primarily known for its degradative role, FAAH can also catalyze the synthesis of certain NAAAs, particularly N-arachidonoyl glycine (NAGly), under specific conditions.[5]

-

-